Mer-NF5003F

Description

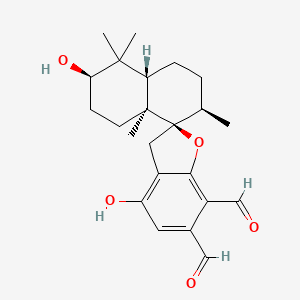

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30O5 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3/t13-,18+,19-,22+,23-/m1/s1 |

InChI Key |

WIGGVNIABVHHCS-QJAXDWLUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C=O)O)(CC[C@H](C2(C)C)O)C |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C |

Synonyms |

stachybotrydial |

Origin of Product |

United States |

Foundational & Exploratory

Mer-NF5003F: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mer-NF5003F, a sesquiterpenoid mycotoxin also known as stachybotrydial, is a natural compound isolated from the fungus Stachybotrys nephrospora.[1] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, detailing its inhibitory effects on various enzymes and its potential therapeutic applications. The document summarizes key quantitative data, provides detailed experimental protocols from primary literature, and visualizes the affected signaling pathways.

Core Mechanism of Action

This compound exhibits a multi-faceted mechanism of action primarily centered around the inhibition of key enzymes involved in viral replication, cancer progression, and parasitic life cycles. Its bioactivity stems from its ability to interfere with:

-

Glycosylation: By inhibiting fucosyltransferases and sialyltransferases, this compound can alter cell surface glycans, which are crucial for cell adhesion, signaling, and metastasis.[2]

-

Protein Phosphorylation: The compound is a potent inhibitor of protein kinase CK2, a key regulator of numerous cellular processes, including cell survival and proliferation.

-

Viral Protease Activity: this compound demonstrates antiviral properties through the inhibition of viral proteases, such as the avian myeloblastosis virus (AMV) protease.[3]

These inhibitory activities translate into its observed antiplasmodial, antiviral, and potential anticancer properties.

Quantitative Data Summary

The inhibitory potency of this compound against various targets has been quantified in several studies. The following tables summarize the key IC50 and Ki values reported in the literature.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Substrate/Condition | Inhibition Type | Ki Value (µM) | IC50 Value (µM) | Reference |

| α1,3-Fucosyltransferase (Fuc-TV) | GDP-fucose | Uncompetitive | 10.7 | - | Lin et al., 2005[2] |

| α1,3-Fucosyltransferase (Fuc-TV) | N-acetyllactosamine | Noncompetitive | 9.7 | - | Lin et al., 2005[2] |

| Sialyltransferase (ST) | - | - | - | - | Lin et al., 2005[2] |

| Protein Kinase CK2 | - | - | - | 4.43 | Haidar et al., 2021[4] |

| Avian Myeloblastosis Virus Protease | - | - | - | 7.8 | Kaneto et al., 1994[3] |

Table 2: Antiviral and Antiplasmodial Activity of this compound

| Organism/Virus | Strain/Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| Plasmodium falciparum | K1 (multidrug-resistant) | 0.85 | - | Sawadjoon et al., 2004[1] |

| Herpes Simplex Virus-1 (HSV-1) | - | 4.32 | - | Sawadjoon et al., 2004[1] |

Signaling Pathways

This compound's inhibition of key enzymes has significant downstream effects on cellular signaling pathways implicated in cancer and other diseases.

Inhibition of Fucosyl- and Sialyltransferases and its Impact on FAK/Paxillin Signaling

The inhibition of fucosyl- and sialyltransferases by this compound alters the glycosylation of cell surface proteins, including integrins. This can disrupt the focal adhesion kinase (FAK) and paxillin signaling pathway, which is crucial for cell adhesion, migration, and invasion.

References

- 1. Antiviral and antiplasmodial spirodihydrobenzofuran terpenes from the fungus Stachybotrys nephrospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mer-NF5003B, E and F, novel sesquiterpenoids as avian myeloblastosis virus protease inhibitors produced by Stachybotrys sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Stachybotrydial: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrydial, a phenylspirodrimane mycotoxin produced by fungi of the Stachybotrys genus, has garnered significant attention for its potent and diverse biological activities. This document provides a comprehensive technical overview of the known biological effects of stachybotrydial and its derivatives. It details the mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways, and summarizes its cytotoxic, apoptotic, and immunomodulatory effects. This guide is intended to serve as a resource for researchers and professionals in drug development and toxicology, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic and toxicological potential of this complex natural product.

Introduction

Stachybotrydial is a meroterpenoid, a hybrid of polyketide and terpenoid biosynthetic pathways, characterized by a drimane-type sesquiterpene skeleton linked to a substituted benzene ring. It is one of the major secondary metabolites produced by Stachybotrys species, fungi commonly found in water-damaged buildings. The presence of these fungi and their associated mycotoxins has been linked to a range of adverse health effects in humans and animals. Stachybotrydial, along with other mycotoxins from Stachybotrys, contributes to the overall toxicity of the fungus. This guide focuses specifically on the biological activities of stachybotrydial and its closely related derivatives, providing a detailed examination of its molecular interactions and cellular consequences.

Mechanisms of Action

Stachybotrydial exerts its biological effects through multiple mechanisms, primarily involving the inhibition of key enzymes and the modulation of critical cellular signaling pathways.

Enzyme Inhibition

Stachybotrydial has been identified as a potent inhibitor of several classes of enzymes, which likely underlies many of its cytotoxic and immunomodulatory effects.

-

Protein Kinase CK2 Inhibition: Stachybotrydial and its acetylated derivatives have been shown to be potent inhibitors of human protein kinase CK2, an enzyme implicated in cell growth, proliferation, and the suppression of apoptosis.[1][2] Overexpression of CK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The inhibition of CK2 by stachybotrydial derivatives suggests a potential avenue for anticancer drug development.

-

Fucosyltransferase and Sialyltransferase Inhibition: Stachybotrydial is a potent inhibitor of α1,3-fucosyltransferase (Fuc-T) and sialyltransferase (ST).[3] These enzymes are involved in the final steps of glycan biosynthesis and are often overexpressed in cancer cells, contributing to metastasis and cell adhesion. The inhibition of these transferases by stachybotrydial highlights its potential as a modulator of cellular adhesion and signaling processes.[3]

-

Protein Synthesis Inhibition: While macrocyclic trichothecenes are the most recognized protein synthesis inhibitors from Stachybotrys, phenylspirodrimanes like stachybotrydial also contribute to the inhibition of this fundamental cellular process. This inhibition is a key mechanism of cytotoxicity for many mycotoxins.

Modulation of Cellular Signaling Pathways

Toxins from Stachybotrys chartarum, including the class of compounds to which stachybotrydial belongs, are known to induce cellular stress and apoptosis by activating multiple signal transduction pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Stachybotrys toxins are known to activate all three major arms of the MAPK signaling pathway: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4] The activation of these pathways is a central component of the cellular stress response. The balance of activation among these kinases can determine cell fate, with JNK and p38 generally promoting apoptosis and ERK often playing a pro-survival role. Inhibition of ERK activation has been shown to enhance apoptosis induced by Stachybotrys toxins, suggesting a complex interplay of these signaling modules.[4]

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response and cell survival. Stachybotrys toxins have been shown to cause an initial activation followed by a subsequent inhibition of the NF-κB pathway.[4] This biphasic response likely contributes to the complex immunomodulatory and apoptotic effects of these mycotoxins.

-

p53-Mediated Signaling: The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. Gene expression studies following exposure to Stachybotrys toxins reveal the upregulation of p53-mediated signaling pathways, indicating that p53 is a key mediator of the apoptotic response to these toxins.[4]

-

TNF Signaling Pathway: Tumor necrosis factor (TNF) is a pro-inflammatory cytokine that can also induce apoptosis. The signaling pathways mediated by TNF are also implicated in the cellular response to Stachybotrys toxins, contributing to both inflammation and cell death.[4]

Key Biological Activities

The molecular mechanisms of stachybotrydial translate into several significant biological activities, including cytotoxicity, induction of apoptosis, and immunomodulation.

Cytotoxicity

Stachybotrydial and its derivatives exhibit cytotoxic effects against a range of cell lines. This cytotoxicity is a direct consequence of its ability to inhibit essential cellular processes and activate stress-induced death pathways.

Induction of Apoptosis

A primary outcome of cellular exposure to stachybotrydial-containing toxins is the induction of apoptosis, or programmed cell death. This is mediated by the activation of the MAPK, p53, and TNF signaling pathways, leading to the expression of pro-apoptotic genes and the activation of the cellular machinery for apoptosis.

Immunomodulation

Stachybotrydial and other Stachybotrys toxins are potent modulators of the immune system. They can induce the production of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α in immune cells like monocytes and macrophages. The modulation of NF-κB signaling is a key element in these immunomodulatory effects.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of stachybotrydial and its derivatives.

Table 1: Inhibition of Protein Kinase CK2

| Compound | IC50 (µM) |

| Stachybotrydial | 4.43[1] |

| Stachybotrydial acetate | 0.69[1] |

| Acetoxystachybotrydial acetate | 1.86[1] |

| Stachybotrychromene C | 0.32[1] |

Table 2: Inhibition of Fucosyltransferase and Sialyltransferase by Stachybotrydial

| Enzyme | Substrate | Inhibition Type | Ki (µM) |

| α1,3-fucosyltransferase (Fuc-TV) | GDP-fucose | Uncompetitive | 10.7[3] |

| α1,3-fucosyltransferase (Fuc-TV) | N-acetyllactosamine | Noncompetitive | 9.7[3] |

| Sialyltransferase (ST) | - | Inhibitory | -[3] |

Table 3: Cell Proliferation Inhibition

| Compound | Cell Line | EC50 (µM) |

| Acetoxystachybotrydial acetate | MCF7 | 0.39[1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Overview of signaling pathways modulated by Stachybotrydial.

Experimental Workflows

Caption: Workflow for determining cytotoxicity using MTT and Resazurin assays.

Caption: Workflow for assessing cell proliferation using EdU and IncuCyte assays.

Experimental Protocols

Cytotoxicity Assays

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of stachybotrydial in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in sterile DPBS. Add 20 µL of the resazurin solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assays

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with stachybotrydial as described for the cytotoxicity assays.

-

EdU Labeling: Prepare a 10 µM working solution of EdU in culture medium. Add the EdU solution to the cells and incubate for 1-2 hours to allow for its incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

-

Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes, protected from light.

-

DNA Staining (Optional): Counterstain the nuclei with a DNA dye such as Hoechst 33342.

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined to quantify cell proliferation.

This method allows for real-time monitoring of cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate compatible with the IncuCyte® system.

-

Treatment: Add stachybotrydial at various concentrations to the wells.

-

Live-Cell Imaging: Place the plate inside the IncuCyte® S3 Live-Cell Analysis System. Acquire phase-contrast images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 48-72 hours).

-

Data Analysis: Use the IncuCyte® software to analyze the images and quantify cell confluence over time. The rate of increase in confluence is used as a measure of cell proliferation. Dose-response curves can be generated to determine the EC50 for the inhibition of proliferation.

Cytokine Production Assay

This protocol describes the measurement of cytokine release from THP-1 monocytes.

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Differentiate the cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.

-

Stimulation: Replace the medium with fresh medium containing stachybotrydial at various concentrations. An optional co-stimulation with LPS (lipopolysaccharide) can be included to enhance the inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Measure the concentration of specific cytokines (e.g., IL-1β, IL-8, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Generate dose-response curves for the effect of stachybotrydial on the production of each cytokine.

Conclusion

Stachybotrydial is a biologically active mycotoxin with a complex profile of activities, including potent enzyme inhibition and modulation of key cellular signaling pathways. Its ability to induce cytotoxicity and apoptosis, particularly through the inhibition of cancer-related enzymes like CK2, suggests potential for further investigation in the context of anticancer drug discovery. However, its broad cytotoxicity and immunomodulatory effects also underscore its toxicological significance. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the mechanisms of action of stachybotrydial and to explore its potential applications and risks. Further research is warranted to dissect the specific interactions of stachybotrydial with signaling pathway components and to evaluate its in vivo efficacy and toxicity.

References

Stachybotrydial: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrydial, a potent phenylspirodrimane mycotoxin produced by the fungus Stachybotrys chartarum, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of Stachybotrydial. Detailed experimental protocols for its isolation and key biological assays are presented, alongside visualizations of relevant pathways and workflows to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Stachybotrydial is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Its chemical structure is characterized by a spirocyclic drimane core fused to a phenyl moiety.

Table 1: Physicochemical Properties of Stachybotrydial

| Property | Value | Source |

| IUPAC Name | (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-[3H]-1-benzofuran]-6',7'-dicarbaldehyde | PubChem CID: 9886484[1] |

| Molecular Formula | C23H30O5 | PubChem CID: 9886484[1] |

| Molecular Weight | 386.5 g/mol | PubChem CID: 9886484[1] |

| Physical Description | In aqueous solutions, Stachybotrydial exists as an equilibrium between its dialdehyde form and a corresponding lactone form.[2] | N/A |

| Mass Spectrometry Data | The molecular ion [M+H]+ is observed at m/z 387.2166. A dehydrated fragment [M−H2O+H]+ is also commonly observed. The sodium adduct [M+Na]+ is also present in full scan spectra.[3] | N/A |

Biological Activity and Mechanism of Action

Stachybotrydial exhibits a range of biological activities, with its most notable effects being the inhibition of key enzymes involved in glycosylation and its cytotoxic properties.

Enzyme Inhibition

Stachybotrydial is a potent inhibitor of fucosyltransferases and sialyltransferases, enzymes responsible for the transfer of fucose and sialic acid residues to glycoconjugates, respectively.[4] This inhibition is significant as aberrant glycosylation is a hallmark of various diseases, including cancer.

Kinetic studies have revealed that Stachybotrydial acts as an uncompetitive inhibitor with respect to the donor substrate GDP-fucose and a noncompetitive inhibitor with respect to the acceptor substrate N-acetyllactosamine in fucosyltransferase V (Fuc-TV).[4] The inhibition constants (Ki) have been determined to be 10.7 µM and 9.7 µM, respectively.[4]

Cytotoxicity

Stachybotrydial has demonstrated cytotoxic effects against various cell lines, including the human liver cancer cell line HepG2. This activity is likely linked to its ability to disrupt essential cellular processes through the inhibition of glycosylation, which can affect cell signaling, adhesion, and survival.

Impact on Signaling Pathways

The inhibition of fucosyltransferases and sialyltransferases by Stachybotrydial has significant implications for cellular signaling. Glycosylation is a critical post-translational modification that modulates the function of numerous proteins involved in signaling cascades, such as growth factor receptors and adhesion molecules. By altering the glycan structures on these proteins, Stachybotrydial can disrupt downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Further research is required to fully elucidate the specific signaling pathways modulated by Stachybotrydial-induced changes in glycosylation.

Experimental Protocols

Isolation and Extraction of Stachybotrydial from Stachybotrys sp.

This protocol outlines a general method for the extraction and purification of Stachybotrydial from fungal cultures.

Methodology:

-

Fungal Culture: Stachybotrys species are cultured on a suitable medium such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) and incubated under appropriate conditions to allow for growth and secondary metabolite production.

-

Extraction: The fungal biomass and agar are extracted with a suitable organic solvent mixture, such as ethyl acetate/dichloromethane/methanol, to solubilize the secondary metabolites.

-

Purification: The crude extract is subjected to chromatographic separation techniques. Initial purification is typically performed using column chromatography with a silica gel stationary phase. Further purification to isolate Stachybotrydial is achieved using High-Performance Liquid Chromatography (HPLC).

-

Characterization: The purified compound is identified and characterized using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Fucosyltransferase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of Stachybotrydial against fucosyltransferases.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the fucosyltransferase enzyme, the donor substrate (GDP-fucose), the acceptor substrate (e.g., N-acetyllactosamine), and a suitable buffer.

-

Inhibitor Addition: Stachybotrydial is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at an optimal temperature to allow for the enzymatic reaction to proceed.

-

Detection: The extent of fucosylation is measured. This can be achieved using various methods, including radiolabeling, antibody-based detection (ELISA), or fluorescence-based assays.

-

Data Analysis: The inhibitory activity of Stachybotrydial is determined by comparing the enzyme activity in the presence of the inhibitor to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cytotoxicity Assay in HepG2 Cells

This protocol outlines a common method for evaluating the cytotoxic effects of Stachybotrydial on the HepG2 human liver cancer cell line.

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Stachybotrydial is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations. Control wells receive the solvent alone.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure metabolic activity or total protein content, respectively, as an indicator of the number of viable cells.

-

Data Analysis: The absorbance values are read using a microplate reader, and the percentage of cell viability is calculated relative to the control. The IC50 value is then determined.

Conclusion and Future Directions

Stachybotrydial is a mycotoxin with significant biological activities, primarily stemming from its ability to inhibit key glycosylating enzymes. This property makes it a valuable tool for studying the roles of glycosylation in various cellular processes and a potential lead compound for the development of novel therapeutics, particularly in the field of oncology.

Future research should focus on a more detailed elucidation of the specific signaling pathways affected by Stachybotrydial-mediated inhibition of glycosylation. The development of a total chemical synthesis for Stachybotrydial would be highly beneficial for producing larger quantities for in-depth biological studies and for the generation of structural analogs with improved potency and selectivity. Further investigation into its in vivo efficacy and toxicological profile is also crucial for evaluating its therapeutic potential.

References

- 1. Stachybotrydial | C23H30O5 | CID 9886484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stachybotrydial, a potent inhibitor of fucosyltransferase and sialyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Mer-NF5003F: An In-Depth Technical Guide to its Enzyme Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mer-NF5003F, also known as Stachybotrydial or F 1839M, is a sesquiterpenoid natural product isolated from fungi of the Stachybotrys genus.[1] This molecule has garnered significant interest within the scientific community due to its diverse range of biological activities, including potent and varied enzyme inhibition. This technical guide provides a comprehensive overview of the enzyme inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and signaling pathways.

Enzyme Inhibition Profile of this compound

This compound has been demonstrated to inhibit a range of enzymes, including viral proteases, glycosyltransferases, and other key cellular enzymes. The following tables summarize the quantitative data on its inhibitory activity.

Antiviral and Antiparasitic Enzyme Inhibition

| Target Enzyme | Organism/Virus | IC50 Value | Reference |

| Avian Myeloblastosis Virus (AMV) Protease | Avian myeloblastosis virus | 7.8 µM | [1] |

| Dihydrofolate Reductase (DHFR) (lactone form) | Staphylococcus aureus | 41 µM | |

| Herpes Simplex Virus-1 (HSV-1) | Herpes simplex virus-1 | 4.32 µg/mL | [1] |

| Multidrug-Resistant Plasmodium falciparum K1 strain | Plasmodium falciparum | 0.85 µg/mL | [1] |

Glycosyltransferase Inhibition

| Target Enzyme | Abbreviation | IC50 Value | Ki Value (Substrate) | Inhibition Type (Substrate) | Reference |

| α-1,3-Fucosyltransferase V | Fuc-T V | 11.3 µg/mL | 10.7 µM (GDP-fucose) | Uncompetitive | |

| 9.7 µM (N-acetyllactosamine) | Noncompetitive | ||||

| Sialyltransferase 6N | ST6N | 0.61 µg/mL | Not Reported | Not Reported | [1] |

| Sialyltransferase 3O | ST3O | 6.7 µg/mL | Not Reported | Not Reported | [1] |

| Sialyltransferase 3N | ST3N | 10 µg/mL | Not Reported | Not Reported | [1] |

Kinase Inhibition (Derivatives)

While this compound itself has not been extensively profiled against a broad kinase panel, studies on its derivatives have revealed inhibitory activity against Protein Kinase CK2.

| Compound | Target Enzyme | IC50 Value | Reference |

| Stachybotrydial | Protein Kinase CK2 | 4.43 µM | |

| Stachybotrydial acetate | Protein Kinase CK2 | 0.69 µM | |

| Acetoxystachybotrydial acetate | Protein Kinase CK2 | 1.86 µM |

Experimental Protocols

Detailed experimental protocols for the enzyme inhibition assays are crucial for the replication and validation of research findings. The following sections provide representative methodologies for the key enzymes inhibited by this compound, synthesized from established assay principles and available data.

Avian Myeloblastosis Virus (AMV) Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against AMV protease.

Materials:

-

Recombinant AMV protease

-

Fluorogenic peptide substrate specific for AMV protease

-

Assay buffer (e.g., 50 mM MES, pH 6.5, 1 mM EDTA, 1 M NaCl, 10% glycerol)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the AMV protease solution to each well.

-

Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

AMV Protease Inhibition Assay Workflow

Fucosyltransferase and Sialyltransferase Inhibition Assays

Objective: To determine the in vitro inhibitory activity and kinetic parameters of this compound against fucosyltransferases and sialyltransferases.

Materials:

-

Recombinant fucosyltransferase (e.g., Fuc-T V) or sialyltransferase (e.g., ST6N)

-

Donor substrate: GDP-fucose (for fucosyltransferase) or CMP-sialic acid (for sialyltransferase)

-

Acceptor substrate (e.g., N-acetyllactosamine)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MnCl2)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., enzyme-coupled system to detect GDP or CMP release)

-

96-well microplates

-

Microplate reader (absorbance or fluorescence based on detection method)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, acceptor substrate, and this compound dilutions.

-

Add the fucosyltransferase or sialyltransferase to each well. Include a vehicle control and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the donor substrate (GDP-fucose or CMP-sialic acid).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

For kinetic analysis, vary the concentrations of one substrate while keeping the other constant at different fixed concentrations of this compound.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and calculate the Ki values.

Glycosyltransferase Inhibition Assay Workflow

Dihydrofolate Reductase (DHFR) Inhibition Assay (Lactone form of this compound)

Objective: To determine the in vitro inhibitory activity of the lactone form of this compound against DHFR.

Materials:

-

Recombinant S. aureus DHFR

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Lactone form of this compound stock solution (in DMSO)

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Prepare serial dilutions of the lactone form of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the lactone form of this compound dilutions.

-

Add the DHFR enzyme to each well. Include a vehicle control and a no-enzyme control.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the DHF substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates from the linear portion of the absorbance decay curve.

-

Determine the percent inhibition for each concentration of the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

DHFR Inhibition Assay Workflow

Protein Kinase CK2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound and its derivatives against human protein kinase CK2.

Materials:

-

Recombinant human protein kinase CK2

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound or derivative stock solution (in DMSO)

-

Detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well white microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and peptide substrate.

-

Add the test compound dilutions to the respective wells. Include a vehicle control and a no-enzyme control.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection system like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 value.

Protein Kinase CK2 Inhibition by this compound

Conclusion

This compound exhibits a multifaceted enzyme inhibition profile, targeting a diverse set of enzymes crucial for viral replication, bacterial survival, and cellular signaling. Its potent activity against viral proteases and glycosyltransferases highlights its potential as a lead compound for the development of novel antiviral and anticancer therapeutics. The inhibitory activity of its derivatives against protein kinase CK2 further expands its potential applications in cancer research. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and its analogs. Further studies, including broad-panel kinase screening and in vivo efficacy models, are warranted to fully elucidate the mechanism of action and therapeutic utility of this promising natural product.

References

Stachybotrydial: A Fungal Metabolite with Potent Antiviral Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stachybotrydial, a spirodihydrobenzofuran terpene isolated from the fungus Stachybotrys nephrospora, has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). This technical guide provides a comprehensive overview of the current knowledge on the antiviral properties of Stachybotrydial, including its quantitative efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action centered on the inhibition of the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the discovery of novel antiviral agents with unique mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Stachybotrydial, a secondary metabolite from the fungal genus Stachybotrys, has emerged as a compound of interest due to its potent biological activities. This guide focuses specifically on its antiviral properties, providing a detailed analysis of its potential as a lead compound for antiviral drug development.

Antiviral Activity of Stachybotrydial

Quantitative Efficacy

Stachybotrydial has shown potent inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). The following table summarizes the available quantitative data on its antiviral activity.

| Compound | Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |

| Stachybotrydial | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 4.32 µg/mL | Not toxic to Vero cells | Not calculated | [1] |

Note: While a specific CC50 value was not provided in the cited study, Stachybotrydial was reported to be non-toxic to the Vero cell line at the tested concentrations[1]. Further studies are required to determine a precise CC50 value and calculate the selectivity index.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise antiviral mechanism of Stachybotrydial is still under investigation, a compelling hypothesis centers on its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of the host's innate and adaptive immune responses, and many viruses have evolved strategies to manipulate this pathway to facilitate their replication and evade the host immune system. Inhibition of NF-κB activation has been shown to suppress the replication of various viruses, including HSV-1.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, specifically IKKβ. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon viral infection, the IKK complex is activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of viral and pro-inflammatory genes that are essential for viral replication. By inhibiting IKKβ, Stachybotrydial would prevent the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its transcriptional activity.

Figure 1: Proposed mechanism of Stachybotrydial's antiviral action via NF-κB inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the antiviral properties of Stachybotrydial.

Plaque Reduction Assay (for Antiviral Activity)

This assay is the gold standard for quantifying the inhibition of viral replication.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus-1 (HSV-1) stock

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Stachybotrydial stock solution (in DMSO)

-

Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of Stachybotrydial in DMEM.

-

Infection: When cells are confluent, aspirate the growth medium and infect the cells with a dilution of HSV-1 that will produce approximately 50-100 plaques per well.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After adsorption, remove the viral inoculum and add the methylcellulose overlay medium containing the different concentrations of Stachybotrydial. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. After fixation, stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of Stachybotrydial compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.

Figure 2: Experimental workflow for the Plaque Reduction Assay.

MTT Assay (for Cytotoxicity)

This assay is used to determine the concentration of the compound that is toxic to the host cells.

Materials:

-

Vero cells (or other relevant cell line)

-

DMEM with 10% FBS

-

Stachybotrydial stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of Stachybotrydial. Include a cell control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

NF-κB Luciferase Reporter Assay (for Mechanism of Action)

This assay measures the activity of the NF-κB promoter in response to viral infection and compound treatment.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

HSV-1 stock

-

Stachybotrydial stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Treatment and Infection: After 24 hours, pre-treat the cells with different concentrations of Stachybotrydial for 1-2 hours, followed by infection with HSV-1.

-

Incubation: Incubate the cells for a defined period (e.g., 6-8 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Compare the NF-κB activity in treated and infected cells to the appropriate controls.

Conclusion and Future Directions

Stachybotrydial presents a promising scaffold for the development of novel antiviral agents. Its potent activity against HSV-1, coupled with its proposed mechanism of action targeting the host NF-κB pathway, suggests a potential for broad-spectrum antiviral efficacy and a lower likelihood of developing viral resistance.

Future research should focus on:

-

Determining the precise CC50 value of Stachybotrydial to accurately assess its therapeutic window.

-

Elucidating the definitive antiviral mechanism of action, including direct confirmation of IKKβ inhibition and its impact on the NF-κB signaling cascade during viral infection.

-

Evaluating the in vivo efficacy and safety of Stachybotrydial in animal models of viral diseases.

-

Conducting structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of Stachybotrydial derivatives.

This in-depth guide provides a solid foundation for researchers to further explore the therapeutic potential of Stachybotrydial and contribute to the development of next-generation antiviral drugs.

References

Unveiling the Antiplasmodial Potential of Mer-NF5003F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents. Mer-NF5003F, a sesquiterpenoid also known as Stachybotrydial, has demonstrated promising in vitro activity against multidrug-resistant malaria parasites. This technical guide provides a comprehensive overview of the antiplasmodial activity of this compound, detailing its efficacy, experimental protocols, and current understanding of its biological effects.

Quantitative Data Summary

The primary antiplasmodial activity of this compound has been evaluated in vitro against the multidrug-resistant K1 strain of Plasmodium falciparum. The compound exhibits potent inhibitory effects on parasite growth.

| Compound | Parameter | Value | Parasite Strain | Reference |

| This compound | IC50 | 0.85 µg/mL | P. falciparum K1 |

Table 1: In vitro Antiplasmodial Activity of this compound.

Experimental Protocols

A detailed understanding of the methodologies employed to assess the antiplasmodial activity of this compound is crucial for the replication and extension of these findings. The following sections outline the key experimental procedures.

In Vitro Antiplasmodial Activity Assay

The in vitro antiplasmodial activity of this compound was determined using a standard parasite lactate dehydrogenase (pLDH) assay. This method quantifies the metabolic activity of viable parasites.

Experimental Workflow for In Vitro Antiplasmodial Assay

Caption: Workflow of the in vitro antiplasmodial pLDH assay.

Methodology:

-

Plasmodium falciparum Culture: The multidrug-resistant K1 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum. Cultures are synchronized at the ring stage before use in the assay.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Plate Preparation: Synchronized parasite culture (1-2% parasitemia, 2.5% hematocrit) is added to a 96-well microtiter plate. The various concentrations of this compound are then added to the wells. Control wells containing parasites with no drug and uninfected erythrocytes are also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

pLDH Assay: After incubation, the activity of parasite lactate dehydrogenase (pLDH) is measured. The cells are lysed, and a reaction mixture containing a substrate for pLDH and a chromogen is added. The development of color, which is proportional to the amount of viable parasites, is measured spectrophotometrically.

-

Data Analysis: The percentage of parasite growth inhibition is calculated for each drug concentration relative to the drug-free control. The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against a mammalian cell line is evaluated.

Experimental Workflow for Cytotoxicity Assay

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture: A suitable mammalian cell line, such as Vero cells (African green monkey kidney epithelial cells), is cultured in appropriate media and conditions.

-

Assay Plate Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period that allows for the assessment of cytotoxicity, typically 24 to 72 hours.

-

Cell Viability Assay: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 value by the antiplasmodial IC50 value. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of published data specifically investigating the mechanism of action of this compound against Plasmodium falciparum. Further research is required to elucidate the molecular targets and signaling pathways affected by this compound in the parasite.

Future Directions

The potent in vitro antiplasmodial activity of this compound against a multidrug-resistant P. falciparum strain highlights its potential as a lead compound for the development of new antimalarial drugs. Future research should focus on:

-

In vivo efficacy studies: Evaluating the activity of this compound in animal models of malaria to determine its in vivo efficacy, pharmacokinetics, and safety profile.

-

Mechanism of action studies: Identifying the specific molecular target(s) of this compound in P. falciparum to understand its mode of action and to guide lead optimization.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and drug-like properties.

-

Combination studies: Investigating the potential for synergistic or additive effects when this compound is used in combination with existing antimalarial drugs.

This technical guide summarizes the current knowledge on the antiplasmodial activity of this compound. The provided data and experimental protocols offer a foundation for further investigation into this promising antimalarial candidate.

Technical Whitepaper: Mer-NF5003F as a Potent Inhibitor of Sialyltransferase Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cell surface sialylation, a terminal modification of glycan structures on glycoproteins and glycolipids, is a critical process in cellular recognition, adhesion, and signaling.[1][2] Dysregulation of sialylation is a hallmark of various pathologies, particularly in cancer, where it is associated with increased metastatic potential and immune evasion.[2][3] Sialyltransferases (STs), the enzymes responsible for catalyzing the transfer of sialic acid to glycan chains, have therefore emerged as significant therapeutic targets.[1][3] This document provides a detailed technical overview of Mer-NF5003F, a sesquiterpenoid compound isolated from Stachybotrys, which has been identified as a potent inhibitor of specific sialyltransferases.[4] We present its inhibitory profile, detail relevant experimental protocols for its characterization, and illustrate the underlying biochemical pathways.

Introduction to Sialyltransferases and this compound

Sialyltransferases are a family of glycosyltransferases that catalyze the transfer of a sialic acid moiety from a donor substrate, typically cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of N-glycans, O-glycans, and glycolipids.[1][5] This process, known as sialylation, is crucial for the biological function of many cell surface molecules.[1] There are four main families of sialyltransferases, categorized by the linkage they create: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia.[3][5] Aberrant expression and activity of these enzymes, leading to hypersialylation, are frequently observed in malignant tumors, contributing to disease progression.[2][3]

This compound (also known as Stachybotrydial) is a sesquiterpene compound that has demonstrated significant inhibitory activity against several glycosyltransferases, most notably sialyltransferases.[4] Its ability to modulate the sialylation status of cells makes it a valuable tool for glycobiology research and a potential lead compound for the development of therapeutics targeting diseases associated with hypersialylation.

Mechanism of Action and Inhibitory Profile

The fundamental action of sialyltransferases is the enzymatic transfer of sialic acid to an acceptor substrate. This compound interferes with this process, reducing the rate of sialic acid incorporation into glycoconjugates. While the precise kinetic mechanism (e.g., competitive, non-competitive) has not been fully detailed in the available literature, its ability to lower the effective activity of these enzymes is well-documented.

The diagram below illustrates the general sialylation pathway and the point of inhibition by this compound.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various glycosyltransferases.

| Enzyme Target | Inhibitor | IC50 |

| Sialyltransferase 6N (ST6N) | This compound | 0.61 µg/mL |

| Sialyltransferase 3O (ST3O) | This compound | 6.7 µg/mL |

| Sialyltransferase 3N (ST3N) | This compound | 10 µg/mL |

| Fucosyltransferase | This compound | 11.3 µg/mL |

| Avian Medulloblastoma Virus (AMV) Protease | This compound | 7.8 µM |

| Data sourced from MedchemExpress.[4] |

Experimental Protocols

In Vitro Sialyltransferase Activity Assay (Non-Radioactive)

This protocol describes a common method for measuring sialyltransferase activity and its inhibition, utilizing a coupled enzyme reaction where the product CMP is hydrolyzed to produce inorganic phosphate, which is then detected colorimetrically.

Principle: The sialyltransferase transfers sialic acid from CMP-Neu5Ac to an acceptor substrate, generating cytidine 5'-monophosphate (CMP) as a byproduct. A coupling phosphatase (e.g., CD73) is then used to hydrolyze CMP, releasing inorganic phosphate (Pi). This Pi is quantified using a Malachite Green-based reagent, where the absorbance at ~620 nm is directly proportional to the amount of sialyltransferase activity.

Materials:

-

Recombinant Sialyltransferase (e.g., ST6Gal1)

-

This compound or other test inhibitors

-

CMP-Sialic Acid (donor substrate)

-

Asialofetuin or other suitable acceptor substrate

-

Coupling Phosphatase (e.g., CD73)

-

Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, 10 mM MnCl₂, pH 7.5)

-

Malachite Green Phosphate Detection Reagents

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture Preparation: For each well, prepare a reaction mixture containing the acceptor substrate, CMP-Sialic Acid, and the coupling phosphatase in the assay buffer.

-

Inhibitor Incubation: Add the diluted this compound or vehicle control to the appropriate wells. Add the sialyltransferase enzyme to all wells except the 'no enzyme' control. Pre-incubate for 10-15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the sialyltransferase enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Termination and Color Development: Stop the reaction by adding the Malachite Green detection reagents. This terminates the enzymatic reaction and initiates the color development process.

-

Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Sialylation Assay

Principle: This assay quantifies the effect of this compound on the sialylation of cell surface glycans in a cellular context. Cells are treated with the inhibitor, and the change in surface sialic acid levels is measured using fluorescently-labeled lectins that specifically bind to certain sialic acid linkages, followed by analysis with flow cytometry.

Materials:

-

Cancer cell line with high surface sialylation (e.g., B16 melanoma, pancreatic cancer cells).[6]

-

Complete cell culture medium.

-

This compound.

-

Fluorescently-labeled lectins (e.g., FITC-SNA for α-2,6 linkages, FITC-MAA for α-2,3 linkages).

-

Flow cytometer.

-

PBS and FACS buffer (PBS with 1% BSA).

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-72 hours). The long incubation allows for glycan turnover and incorporation of the inhibitory effect.

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash the cells with cold PBS.

-

Lectin Staining: Resuspend the cells in FACS buffer containing the fluorescently-labeled lectin. Incubate on ice for 30-60 minutes, protected from light.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.

-

Flow Cytometry: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

-

Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) for each treatment condition. A decrease in MFI compared to the vehicle control indicates a reduction in cell surface sialylation.[7][8]

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the role of sialyltransferases in biological systems. Its demonstrated efficacy in inhibiting key sialyltransferases provides a strong foundation for its use in cancer and virology research. The quantitative data and protocols presented here serve as a guide for researchers aiming to investigate the effects of this compound. Future work should focus on elucidating its precise kinetic mechanism of inhibition, evaluating its specificity across the full panel of human sialyltransferases, and exploring its therapeutic potential in preclinical models of diseases characterized by aberrant sialylation.

References

- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [repositori.upf.edu]

- 7. Systemic Blockade of Sialylation in Mice with a Global Inhibitor of Sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mesenchymal Stromal Cells Regulate Sialylations of N-Glycans, Affecting Cell Migration and Survival - PMC [pmc.ncbi.nlm.nih.gov]

Stachybotrydial: A Potent Inhibitor of Fucosyltransferase and its Implications in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The enzymes responsible for this modification, fucosyltransferases (Fuc-Ts), have emerged as promising therapeutic targets. This technical guide provides a comprehensive overview of Stachybotrydial, a natural product isolated from the fungus Stachybotrys cylindrospora, which has been identified as a potent inhibitor of α1,3-fucosyltransferase. We will delve into its mechanism of action, present quantitative inhibitory data, provide detailed experimental protocols for its characterization, and explore its potential impact on fucosylation-dependent signaling pathways, namely Notch signaling and selectin-mediated cell adhesion.

Introduction

Aberrant fucosylation is a hallmark of various diseases, particularly cancer, where it contributes to tumor progression and metastasis[1]. This has spurred the search for small molecule inhibitors of fucosyltransferases. Stachybotrydial, a spirocyclic drimane isolated from fungal cultures, has been characterized as a potent inhibitor of human α1,3-fucosyltransferase V (Fuc-TV)[1]. Its unique chemical structure and inhibitory activity make it a valuable tool for studying the roles of fucosylation and a potential lead compound for drug development. This guide aims to consolidate the current knowledge on Stachybotrydial as a fucosyltransferase inhibitor, providing researchers with the necessary information to utilize this compound in their studies.

Mechanism of Action of Stachybotrydial

Kinetic analysis has revealed that Stachybotrydial inhibits Fuc-TV through a distinct mechanism. It acts as an uncompetitive inhibitor with respect to the donor substrate, GDP-fucose, and a noncompetitive inhibitor with respect to the acceptor substrate, N-acetyllactosamine[1]. This suggests that Stachybotrydial binds to the enzyme-substrate complex, preventing the catalytic transfer of fucose.

dot

Caption: Inhibition mechanism of Stachybotrydial on Fuc-TV.

Quantitative Inhibitory Data

The inhibitory potency of Stachybotrydial against Fuc-TV has been quantitatively determined through kinetic studies. The data is summarized in the table below.

| Parameter | Value (µM) | Substrate | Inhibition Type | Reference |

| Ki | 10.7 | GDP-fucose | Uncompetitive | [1] |

| Ki | 9.7 | N-acetyllactosamine | Noncompetitive | [1] |

Experimental Protocols

Fucosyltransferase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of Stachybotrydial against α1,3-fucosyltransferase, based on the methodologies described in the literature. Please note that the detailed protocol from the primary study by Lin et al. (2005) is not publicly available; therefore, this represents a standard assay format.

Materials:

-

Recombinant human α1,3-fucosyltransferase V (Fuc-TV)

-

GDP-fucose (donor substrate)

-

N-acetyllactosamine (acceptor substrate)

-

Stachybotrydial

-

Assay Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM KCl, 20 mM MnCl2, and 0.1% Triton X-100

-

96-well microtiter plates

-

Plate reader capable of measuring fluorescence or radioactivity, depending on the detection method.

Procedure:

-

Preparation of Reagents: Prepare stock solutions of Stachybotrydial, GDP-fucose, and N-acetyllactosamine in the appropriate solvent (e.g., DMSO for Stachybotrydial) and dilute to the desired concentrations in Assay Buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add 10 µL of Stachybotrydial solution at various concentrations.

-

Add 20 µL of a solution containing Fuc-TV enzyme to each well.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of a solution containing GDP-fucose and N-acetyllactosamine.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

-

Detection of Fucosylation: The amount of fucosylated product can be determined using various methods, such as:

-

Radiolabeling: Use of radiolabeled GDP-[14C]fucose and quantification of the incorporated radioactivity in the acceptor substrate.

-

ELISA-based assay: Use of a specific antibody that recognizes the fucosylated product.

-

Coupled enzyme assay: Use of a secondary enzyme that acts on the product of the fucosyltransferase reaction to generate a detectable signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Stachybotrydial compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Perform kinetic studies by varying the concentrations of both the donor and acceptor substrates in the presence and absence of the inhibitor to determine the Ki values and the mode of inhibition using Lineweaver-Burk or Dixon plots.

-

dot

Caption: Experimental workflow for Fuc-TV inhibition assay.

Implications for Signaling Pathways

The inhibition of fucosylation by Stachybotrydial has significant implications for cellular signaling pathways where fucosylated glycans play a crucial role.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. The function of Notch receptors is critically dependent on their glycosylation, particularly O-fucosylation, which is catalyzed by protein O-fucosyltransferase 1 (POFUT1). This modification is essential for the proper folding and trafficking of the receptor and for its interaction with its ligands (Delta and Jagged).

Inhibition of fucosylation, for instance by a compound like Stachybotrydial, would be expected to disrupt Notch signaling. This could lead to a decrease in the proteolytic cleavage of the Notch receptor and the subsequent translocation of the Notch intracellular domain (NICD) to the nucleus, ultimately downregulating the expression of Notch target genes.

dot

Caption: Potential effect of Stachybotrydial on Notch signaling.

Selectin-Mediated Cell Adhesion

Selectins are a family of cell adhesion molecules that play a critical role in the initial tethering and rolling of leukocytes on the endothelial surface during inflammation and immune surveillance. The ligands for selectins are typically sialylated and fucosylated glycans, such as the sialyl Lewis X (sLex) antigen. The synthesis of sLex is dependent on the activity of fucosyltransferases, including Fuc-TV and Fuc-TVII.

By inhibiting α1,3-fucosyltransferase, Stachybotrydial would be expected to block the synthesis of sLex and other selectin ligands on the cell surface. This would, in turn, impair selectin-mediated cell adhesion, potentially reducing leukocyte rolling and extravasation.

dot

Caption: Postulated impact of Stachybotrydial on selectin-mediated adhesion.

Conclusion and Future Directions

Stachybotrydial represents a potent and specific inhibitor of α1,3-fucosyltransferase, making it a valuable molecular probe for studying the biological roles of fucosylation. Its unique uncompetitive and noncompetitive inhibitory mechanism provides a basis for the rational design of novel fucosyltransferase inhibitors. The potential of Stachybotrydial to modulate critical signaling pathways such as Notch and selectin-mediated adhesion highlights its therapeutic potential in cancer and inflammatory diseases. Further research is warranted to fully elucidate the in vivo efficacy and safety of Stachybotrydial and its analogs, and to explore their full therapeutic utility. This guide provides a foundational resource for researchers embarking on studies involving this promising natural product.

References

Mer-NF5003F (CAS: 149598-70-9): A Technical Whitepaper for Drug Discovery Professionals

An In-depth Technical Guide on the Sesquiterpenoid Inhibitor

Introduction

Mer-NF5003F, also known as Stachybotrydial, is a naturally occurring sesquiterpenoid isolated from the fungus Stachybotrys sp.[1][2] With the CAS number 149598-70-9, this compound has garnered significant interest within the scientific community due to its diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, inhibitory activities, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Synonyms | Stachybotrydial, F 1839M, NF 5003F | [1][2][3] |

| Molecular Formula | C₂₃H₃₀O₅ | [1][4] |

| Molecular Weight | 386.5 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1][2] |

| Origin | Isolated from Stachybotrys sp. fungus | [1][2] |

Biological Activity and Inhibitory Profile

This compound has demonstrated potent inhibitory activity against a variety of enzymes and pathogenic organisms. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).

| Target | IC₅₀ Value | Reference |

| Avian Myeloblastosis Virus (AMV) Protease | 7.8 µM | [1][2][3] |

| Sialyltransferase 6N (ST6N) | 0.61 µg/mL | [1][3] |

| Sialyltransferase 3O (ST3O) | 6.7 µg/mL | [1][3] |

| Sialyltransferase 3N (ST3N) | 10 µg/mL | [1][3] |

| Fucosyltransferase | 11.3 µg/mL | [1][3] |

| Herpes Simplex Virus 1 (HSV-1) | 4.32 µg/mL | [1][2][3] |

| Plasmodium falciparum (multidrug-resistant K1 strain) | 0.85 µg/mL | [1][2][3] |

Mechanism of Action & Signaling Pathways

The diverse inhibitory profile of this compound suggests its involvement in multiple biological pathways. Its action as a protease, sialyltransferase, and fucosyltransferase inhibitor points to its potential to interfere with viral replication, cell-cell adhesion, and inflammation.

Antiviral Activity

The inhibition of Avian Myeloblastosis Virus (AMV) protease is a key indicator of its potential as an antiviral agent. Proteases are crucial for the lifecycle of many viruses, as they are responsible for cleaving viral polyproteins into functional units. By inhibiting this enzyme, this compound can disrupt viral maturation and replication.

Modulation of Cell Surface Glycosylation

This compound's potent inhibition of sialyltransferases and fucosyltransferases suggests a significant impact on cell surface glycosylation. These enzymes are responsible for adding sialic acid and fucose residues to glycoproteins and glycolipids, respectively. Altered glycosylation patterns are a hallmark of various diseases, including cancer, where they play a role in metastasis and immune evasion. By inhibiting these enzymes, this compound can potentially modulate cell adhesion, signaling, and immune recognition.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Mer-NF5003F, a Putative MERTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] It plays a crucial role in processes such as the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, and maintenance of tissue homeostasis.[2][3][4] Aberrant MERTK signaling is implicated in the progression of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, and melanoma, where it promotes cell survival, proliferation, migration, and chemoresistance.[1][5][6][7][8] Consequently, inhibition of MERTK is a promising therapeutic strategy in oncology.[1][7][9]

This document provides detailed protocols for the in vitro evaluation of Mer-NF5003F, a hypothetical small molecule inhibitor of MERTK. The included assays are designed to characterize the biochemical potency and cell-based efficacy of this compound.

MERTK Signaling Pathway

MERTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S.[2][5][6] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[2][5][6] this compound is hypothesized to be an ATP-competitive inhibitor that blocks this autophosphorylation and subsequent downstream signaling.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound obtained from the described in vitro assays.

| Assay Type | Description | Key Parameter | This compound (Value) |

| Biochemical Assay | |||

| LanthaScreen™ Eu Kinase Binding | Measures direct binding of the inhibitor to MERTK | IC₅₀ | 15 nM |

| HTRF Kinase Activity | Measures inhibition of MERTK kinase activity | IC₅₀ | 25 nM |

| Cell-Based Assay | |||

| pMERTK Cellular ELISA | Measures inhibition of MERTK autophosphorylation | EC₅₀ | 75 nM |

| Cell Viability Assay | Measures inhibition of cancer cell proliferation | GI₅₀ | 250 nM |

Experimental Protocols

Protocol 1: Biochemical MERTK Kinase Activity Assay (HTRF)

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant MERTK. It utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Materials:

-

Recombinant human MERTK (active)

-

HTRF KinEASE-TK kit (containing TK substrate-biotin and Streptavidin-XL665)

-

Europium-cryptate labeled anti-phosphotyrosine antibody (e.g., PT66)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound compound stock (in DMSO)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-